Comprehensive Technical Guide: 1,9-Diazaspiro[5.5]undecane Dihydrochloride (CAS 1448242-45-2) in Drug Discovery
Comprehensive Technical Guide: 1,9-Diazaspiro[5.5]undecane Dihydrochloride (CAS 1448242-45-2) in Drug Discovery
Executive Summary
The transition from planar, two-dimensional molecules to spirocyclic, three-dimensional architectures represents a paradigm shift in modern medicinal chemistry—often termed the "escape from flatland." Among these architectures, the 1,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged heterocyclic motif. By providing rigid vector alignment for substituents, this dipiperidine spiro-fused core enables highly selective target engagement.
This whitepaper provides an in-depth technical analysis of 1,9-diazaspiro[5.5]undecane dihydrochloride (CAS 1448242-45-2) [1]. Designed for researchers and drug development professionals, this guide synthesizes physicochemical data, structural causality, synthetic methodologies, and validated experimental protocols for its application in drug discovery.
Chemical Identity & Physicochemical Profiling
Accurate CAS lookup and physicochemical profiling are the foundational steps in library design. The dihydrochloride salt form of 1,9-diazaspiro[5.5]undecane is strictly preferred in early-stage development. The protonation of the two secondary amines prevents oxidative degradation during storage and dramatically enhances aqueous solubility, a prerequisite for in vitro high-throughput screening (HTS).
Table 1: Physicochemical and Identification Data
| Property | Value |
| Chemical Name | 1,9-Diazaspiro[5.5]undecane dihydrochloride |
| CAS Registry Number | 1448242-45-2 |
| Molecular Formula | C9H20Cl2N2 (or C9H18N2 · 2HCl) |
| Molecular Weight | 227.17 g/mol |
| SMILES | C1CCNC2(C1)CCNCC2.Cl.Cl |
| InChIKey | JJRSXAXJZIZNPK-UHFFFAOYSA-N |
| Topological Polar Surface Area (TPSA) | 24.1 Ų |
| Hydrogen Bond Donors / Acceptors | 4 / 2 (Salt Form) |
Data sourced from PubChem CID 117667027 [1].
Structural Significance: The Privileged Spirocyclic Motif
The 1,9-diazaspiro[5.5]undecane core is characterized by two piperidine rings spiro-fused at position 2 of one ring and position 4 of the other. This unique topology imparts several critical pharmacological advantages [2]:
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Conformational Rigidity: The spiro carbon (C-spiro) locks the two piperidine rings in a perpendicular arrangement. This rigidity reduces the entropic penalty upon binding to a target receptor, significantly enhancing binding affinity.
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Vectorial Trajectory: The nitrogen atoms at positions 1 and 9 serve as orthogonal functionalization handles. Modifying these positions allows medicinal chemists to project pharmacophores into distinct sub-pockets of a target protein (e.g., allosteric kinase sites).
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Metabolic Stability: The lack of benzylic or easily oxidized planar aromatic C-H bonds renders the spirocyclic core highly resistant to cytochrome P450-mediated oxidative metabolism.
Synthetic Methodologies: RCM-Driven Assembly
The construction of the sterically hindered spiro center is non-trivial. The most robust and scalable approach relies on Ring-Closing Metathesis (RCM) . By utilizing a diolefin precursor and a Ruthenium-based Grubbs catalyst, the spirocycle is formed under thermodynamic control.
Synthetic workflow for 1,9-diazaspiro[5.5]undecane dihydrochloride via RCM.
Bioactivity & Target Engagement
Derivatives of 1,9-diazaspiro[5.5]undecane have demonstrated potent bioactivity across multiple therapeutic areas [2][3]. The spiro scaffold acts as a master key, requiring only terminal functionalization to achieve target specificity.
Acetyl-CoA Carboxylase (ACC) Inhibition
ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis. 1,9-Diazaspiro[5.5]undecane derivatives act as potent allosteric inhibitors of ACC. By halting malonyl-CoA production, these compounds are actively investigated for the treatment of metabolic disorders (obesity) and dermatological conditions (acne vulgaris) [2].
Mechanism of ACC inhibition by 1,9-diazaspiro[5.5]undecane derivatives.
Table 2: Comparative Target Engagement of Spirocyclic Derivatives
| Target Enzyme / Receptor | Therapeutic Indication | Typical IC50 / EC50 Range | Mechanistic Role |
| Acetyl-CoA Carboxylase (ACC) | Obesity, Acne Vulgaris | 10 nM – 500 nM | Allosteric Inhibitor |
| PARP-1 | Oncology (DNA Repair) | 5 nM – 50 nM | Catalytic Domain Inhibitor |
| MCH-R1 | Metabolic Syndrome | < 100 nM | Receptor Antagonist |
| Neurokinin-1 (NK1) | Emesis, Pain Management | 1 nM – 20 nM | Receptor Antagonist |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to guide the researcher in troubleshooting and optimization.
Protocol 1: Synthesis of 1,9-Diazaspiro[5.5]undecane Dihydrochloride
Objective: Convert a Boc-protected diolefin precursor to the target dihydrochloride salt via RCM.
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RCM Reaction Setup: Dissolve the Boc-protected diolefin precursor (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.05 M.
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Causality: High dilution (0.05 M) is critical to favor intramolecular ring-closing metathesis over intermolecular cross-metathesis (oligomerization). Anhydrous DCM prevents catalyst poisoning by moisture.
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Catalyst Addition: Degas the solution with Argon for 15 minutes. Add Grubbs 2nd Generation Catalyst (0.05 eq). Reflux at 40°C for 12 hours.
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In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the mass of the starting material is entirely replaced by the M-28 peak (loss of ethylene gas).
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Ruthenium Scavenging: Cool to room temperature. Add a silica-bound metal scavenger (e.g., SiliaMetS Thiol, 5.0 eq relative to the catalyst) and stir for 4 hours. Filter through a pad of Celite.
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Causality: Ruthenium residues are highly colored and cytotoxic. If not removed, they will cause false positives/colorimetric quenching in downstream phenotypic assays.
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Deprotection & Salt Formation: Concentrate the filtrate. Redissolve the intermediate in minimal anhydrous diethyl ether. Slowly add 4M HCl in Dioxane (10.0 eq) at 0°C. Stir for 2 hours at room temperature.
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Causality: Dioxane provides a homogeneous environment initially. As the Boc groups are cleaved, the highly polar 1,9-diazaspiro[5.5]undecane dihydrochloride salt becomes insoluble and precipitates out, driving the equilibrium to completion and allowing isolation via simple filtration.
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Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to yield CAS 1448242-45-2.
Protocol 2: ADP-Glo™ Kinase Assay for ACC Inhibition
Objective: Quantify the inhibitory potency (IC50) of synthesized 1,9-diazaspiro[5.5]undecane derivatives against ACC.
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Enzyme Incubation: In a 384-well white microplate, combine 2 µL of ACC enzyme (purified), 2 µL of the test compound (serial dilutions in DMSO, final DMSO concentration <1%), and 2 µL of substrate mix (Acetyl-CoA and ATP). Incubate for 60 minutes at room temperature.
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Causality: A 60-minute incubation allows the system to reach steady-state kinetics, ensuring that the measured IC50 reflects true thermodynamic binding affinity rather than transient association.
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ATP Depletion: Add 6 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes.
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Causality: This reagent terminates the kinase reaction and depletes any unreacted ATP. This ensures that the subsequent luminescence signal is generated exclusively from the ADP produced during the ACC-catalyzed reaction, eliminating background noise.
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Kinase Detection: Add 12 µL of Kinase Detection Reagent. Incubate for 30 minutes.
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Causality: This reagent converts the newly formed ADP back to ATP, which is then utilized by a luciferase/luciferin reaction to generate light.
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Data Acquisition: Read luminescence on a microplate reader. Plot the log(inhibitor) vs. normalized luminescence to calculate the IC50 using non-linear regression.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 117667027, 1,9-Diazaspiro[5.5]undecane dihydrochloride". PubChem. URL:[Link]
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Blanco-Ania, D., Heus, R. & Rutjes, F.P.J.T. "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds". Chemistry of Heterocyclic Compounds, 2017, 53(8), 827-845. URL:[Link]
